2-(Trifluoromethyl)benzylsulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

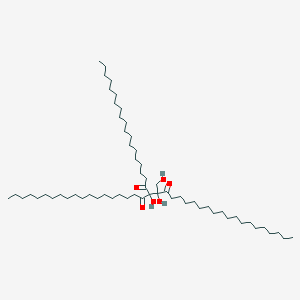

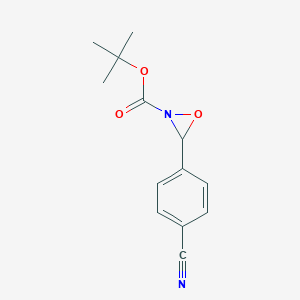

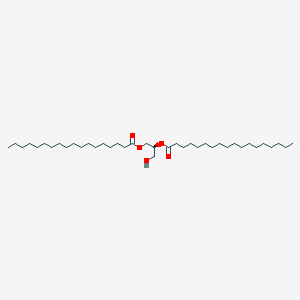

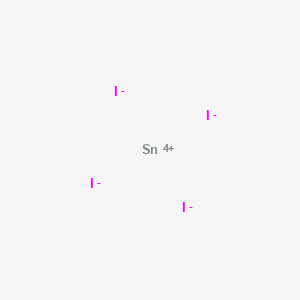

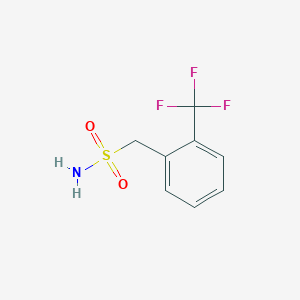

“2-(Trifluoromethyl)benzylsulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.22 g/mol. It appears as a pale yellow to off-white crystalline powder .

Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles has been achieved via condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)benzylsulfonamide” consists of a benzyl group attached to a sulfonamide group, with a trifluoromethyl group attached to the benzyl group .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)benzylsulfonamide” has a density of 1.5±0.1 g/cm3, a boiling point of 320.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 44.2±0.4 cm3, a polar surface area of 69 Å2, and a molar volume of 151.9±3.0 cm3 .科学的研究の応用

Redox Potentials Studies

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . The redox potentials of a variety of trifluoromethyl-containing compounds, including 2-(Trifluoromethyl)benzylsulfonamide, have been studied using quantum-chemical methods . These studies provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Drug Research and Development

More than 20% of pharmaceutical products contain fluorine compounds due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The trifluoromethyl group, such as the one in 2-(Trifluoromethyl)benzylsulfonamide, is often incorporated into organic motifs in drug research and development .

Agrochemical Research and Development

Similar to pharmaceuticals, trifluoromethyl groups are also prevalent in agrochemical products . The unique properties of these groups contribute to the effectiveness of these agrochemicals .

Transition Metal-Mediated Trifluoromethylation Reactions

The trifluoromethyl group in 2-(Trifluoromethyl)benzylsulfonamide can be involved in transition metal-mediated trifluoromethylation reactions . These reactions are crucial for the construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Functional Materials Development

Trifluoromethyl-containing compounds are used in the development of functional materials . The unique properties of these compounds contribute to the performance of these materials .

Mechanistic Studies on Trifluoromethylation Reactions

The redox potentials of trifluoromethyl-containing compounds are used to study the mechanisms of trifluoromethylation reactions . These studies help interpret experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .

Safety and Hazards

将来の方向性

The trifluoromethyl group is abundant in more than 20% of pharmaceutical and agrochemical products . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that “2-(Trifluoromethyl)benzylsulfonamide” and similar compounds could have significant potential for future applications in the field of trifluoromethylation reactions, which could lead to further development of agrochemical drugs .

作用機序

Mode of Action

It is known that the compound has good stability and electrophilicity . It can act as a strong acidic reagent, reacting with bases to form corresponding salts .

Biochemical Pathways

It is known that the compound is often used in organic synthesis as a strong acidic reagent for acid-catalyzed reactions, acylation reactions, and the formation of esters or ethers . It can also be used to synthesize benzylsulfonamide antibiotics . More research is needed to summarize the affected pathways and their downstream effects .

Pharmacokinetics

The compound is soluble in common organic solvents such as ether, methanol, ethanol, and chloroform . Its predicted density is 1.458±0.06 g/cm3, and its boiling point is predicted to be 326.0±52.0 °C .

Result of Action

As a strong acidic reagent, it is likely to cause significant changes in the pH of its environment, which could have various effects at the molecular and cellular level .

Action Environment

It is known that the compound has good stability . It should be stored in a cool, ventilated, and dry place, away from fire sources and oxidants .

特性

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWBSTPROVYJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558376 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112941-35-2 |

Source

|

| Record name | 2-(Trifluoromethyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112941-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。